![molecular formula C27H30ClFN4O3 B1265306 2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)
2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NiK-21273 is a synthetic organic compound known for its role as a nociceptin/orphanin FQ (N/OFQ) peptide receptor antagonist. It has demonstrated significant antiparkinsonian effects in various in vivo models . The compound’s full chemical name is 2-[3-[4-(2-chloro-6-fluoro-phenyl)-piperidin-1-ylmethyl]-2-(morpholine-4-carbonyl)-indol-1-yl]-acetamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: While specific industrial production methods for NiK-21273 are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: NiK-21273 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperidine and morpholine rings. These reactions can be facilitated by various reagents and catalysts under controlled conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving NiK-21273 include halogenating agents, reducing agents, and bases. The reaction conditions often involve organic solvents, moderate temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving NiK-21273 depend on the specific reagents and conditions used. For example, halogenation reactions may introduce additional halogen atoms into the molecule, while reduction reactions may modify the functional groups present .
Wissenschaftliche Forschungsanwendungen
NiK-21273 has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. It has shown promise in reducing hypokinesia and improving motor performance in animal models . Additionally, NiK-21273 has been used as a tool compound to investigate the physiological and pathological roles of the N/OFQ receptor system .
Wirkmechanismus
NiK-21273 exerts its effects by selectively antagonizing the N/OFQ receptor. This receptor is involved in various physiological processes, including pain modulation, stress response, and motor control. By blocking the receptor, NiK-21273 can modulate these processes and provide therapeutic benefits in conditions such as Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to NiK-21273 include other N/OFQ receptor antagonists such as SB-612111. These compounds share structural similarities and pharmacological profiles but may differ in their potency, selectivity, and therapeutic windows .
Uniqueness of NiK-21273: NiK-21273 is unique in its specific chemical structure, which confers its high selectivity and potency as an N/OFQ receptor antagonist. Its ability to provide both acute and chronic antiparkinsonian effects distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C27H30ClFN4O3 |
|---|---|
Molekulargewicht |
513.0 g/mol |
IUPAC-Name |
2-[3-[[4-(2-chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C27H30ClFN4O3/c28-21-5-3-6-22(29)25(21)18-8-10-31(11-9-18)16-20-19-4-1-2-7-23(19)33(17-24(30)34)26(20)27(35)32-12-14-36-15-13-32/h1-7,18H,8-17H2,(H2,30,34) |
InChI-Schlüssel |
YEDOPHDWRSVQOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)F)CC3=C(N(C4=CC=CC=C43)CC(=O)N)C(=O)N5CCOCC5 |
Synonyme |
2-(3-(4-(2-chloro-6-fluoro-phenyl)-piperidin-1-ylmethyl)-2-(morpholine-4-carbonyl)-indol-1-yl)-acetamide NiK-21273 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)
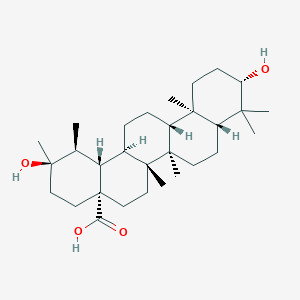
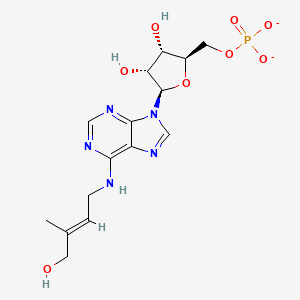
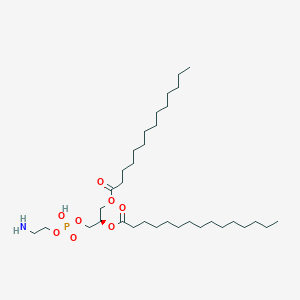
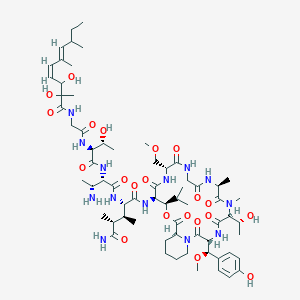

![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)

![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)



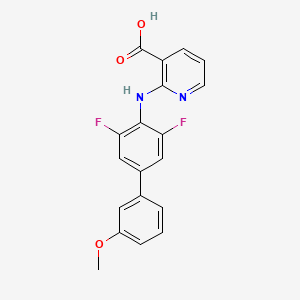
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->6)]hexopyranoside](/img/structure/B1265243.png)